Cardiotoxicity Incidence: Aclacinomycin A Shows Significantly Lower Clinical Cardiotoxicity Than Doxorubicin
Clinical data demonstrate that aclacinomycin A (ACM) exhibits substantially lower cardiotoxicity compared to doxorubicin (DOX). While doxorubicin produces a cumulative cardiotoxicity incidence of 41% when total dose exceeds 600 mg/m², aclacinomycin A shows a cardiotoxicity incidence of only 6–17% [1]. Preclinical studies further confirm that ACM has approximately equivalent antitumor activity to doxorubicin while producing substantially less cardiotoxicity [2].
| Evidence Dimension | Clinical cardiotoxicity incidence |
|---|---|
| Target Compound Data | 6–17% incidence (Aclacinomycin A) |
| Comparator Or Baseline | Doxorubicin: 41% incidence at cumulative dose >600 mg/m²; Daunorubicin: 4–12% incidence |
| Quantified Difference | Approximately 24–35 percentage points lower incidence for ACM versus high-dose doxorubicin |
| Conditions | Clinical patient data compiled from oncology studies; doxorubicin cumulative dose >600 mg/m² threshold |
Why This Matters
For researchers developing cardiosafety models or screening for reduced-toxicity anthracycline leads, aklavin-based compounds provide a validated scaffold with established clinical tolerability advantage over first-generation anthracyclines.
- [1] Wang L, et al. Research progress on cardioprotective effects of dexrazoxane against anthracycline antitumor antibiotics. Wanfang Data Periodical. 2004. View Source
- [2] Warrell RP Jr. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers. Drugs Exp Clin Res. 1986;12(1-3):275-282. View Source
